molecular formula C11H14INO2 B7936657 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline

5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Cat. No.: B7936657
M. Wt: 319.14 g/mol
InChI Key: POTJJFCWFMEZJG-UHFFFAOYSA-N
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Description

5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)benzenamine is an organic compound characterized by the presence of an iodine atom, a tetrahydro-2H-pyran-4-yloxy group, and a benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the iodination of a precursor compound followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. One common method involves the reaction of a suitable benzenamine derivative with iodine in the presence of a catalyst to introduce the iodine atom. This is followed by the reaction with tetrahydro-2H-pyran-4-ol under acidic or basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)benzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenamine derivatives.

Scientific Research Applications

5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)benzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the tetrahydro-2H-pyran-4-yloxy group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: Similar structure but with a pyridine ring instead of a benzenamine.

    4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Contains a boronic acid group instead of an iodine atom.

    2H-Pyran-2-ol, tetrahydro-: Lacks the iodine atom and the benzenamine structure.

Uniqueness

5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)benzenamine is unique due to the presence of both the iodine atom and the tetrahydro-2H-pyran-4-yloxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

5-iodo-2-(oxan-4-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTJJFCWFMEZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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